N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
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Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyacetophenone and 2-methylbenzoyl chloride.
Formation of Intermediate: The 4-ethoxyacetophenone undergoes a Friedel-Crafts acylation reaction with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate product.
Amidation: The intermediate product is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and materials to enhance their properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive compound.
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-ethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.
N-(4-ethoxyphenyl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is unique due to the presence of both an ethoxyphenyl group and a methylbenzamide moiety
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-16-11-9-15(10-12-16)14(3)19-18(20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWRLESWRXAETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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